5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a chlorinated phenyl derivative reacts with a piperidine derivative.
Final Coupling: The final step involves coupling the piperidine derivative with the isoindole core under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions may target the carbonyl groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, isoindole derivatives, including this compound, have shown promise in various assays for their potential anti-inflammatory, antiviral, and anticancer activities.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share a similar core structure and exhibit diverse biological activities.
Piperidine Derivatives: Compounds like piperidine and its derivatives are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for further research and development in multiple fields.
Properties
Molecular Formula |
C23H21ClN2O4 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-prop-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C23H21ClN2O4/c1-2-11-26-21(28)18-8-3-15(14-19(18)22(26)29)20(27)25-12-9-23(30,10-13-25)16-4-6-17(24)7-5-16/h2-8,14,30H,1,9-13H2 |
InChI Key |
LEAFJSXIYICDFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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